molecular formula C11H11N B061899 4-(3-Cyanophenyl)-1-butene CAS No. 161637-21-4

4-(3-Cyanophenyl)-1-butene

Cat. No. B061899
M. Wt: 157.21 g/mol
InChI Key: SKGMCXRCDBAACB-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-1-butene is a chemical compound of interest in various fields of organic chemistry and materials science due to its potential applications and properties.

Synthesis Analysis

The synthesis of compounds similar to 4-(3-Cyanophenyl)-1-butene involves the use of butadienes and cyanophenyl groups. For instance, a study on 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes reveals insights into the synthesis involving cyanophenyl groups, showcasing the impact of additional cyano substituents on the molecular properties (Tancini et al., 2012).

Molecular Structure Analysis

Research on related structures, such as 1,1-diphenyl-2-aza-1,3-butadienes, reveals that these molecules often consist of discrete diastereomeric molecules, with specific bond angles and planarity affecting their overall structure (Angelova et al., 1993).

Chemical Reactions and Properties

Compounds like 4-(3-Cyanophenyl)-1-butene participate in various chemical reactions. For instance, the photoreaction of 1-(1-cycloalkenyl)-4-phenyl-1-butanones under different conditions (neutral or acidic) leads to various products through mechanisms like hydrogen abstraction and electron transfer (Tada et al., 1978).

Physical Properties Analysis

The physical properties of compounds similar to 4-(3-Cyanophenyl)-1-butene, such as 1,1,4,4-tetraphenyl-1,3-butadiene, are influenced by their molecular structure. Studies have explored the crystal structures, thermodynamic stability, and luminescent properties of these molecules (Bacchi et al., 2014).

Scientific Research Applications

  • Organotin(IV) Carboxylates Synthesis

    • Field : Chemistry
    • Application : A series of six organotin(IV) carboxylates of 3-(4-cyanophenyl) acrylic acid were synthesized . These compounds were characterized by elemental analysis, FT-IR, and NMR .
    • Method : The synthesis involved the reaction of organotin(IV) with 3-(4-cyanophenyl) acrylic acid .
    • Results : The synthesized compounds showed significant antimicrobial activities and cytotoxicity . They also exhibited good catalytic activity in the transesterification reaction of Brassica campestris oil to produce biodiesel .
  • Schiff Base Ester Synthesis

    • Field : Organic Chemistry
    • Application : A new Schiff base ester, 4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate, was synthesized .
    • Method : The synthesis involved the reaction of 4-formyl-3-hydroxyphenyl tetradecanoate with 3-aminobenzonitrile .
    • Results : The synthesized compound was characterized by its IR, 1H NMR, 13C NMR, and MS spectroscopic data .
  • 3-Cyanophenyl Isocyanate Applications

    • Field : Organic Synthesis
    • Application : 3-Cyanophenyl isocyanate serves as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
    • Method : The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents .
    • Results : The synthesized compounds are used in various applications .
  • Crystal Structure Generation

    • Field : Materials Science
    • Application : The generation of plausible crystal structures is often the first step in predicting the structure and properties of a material from its chemical composition . This is important for the discovery of new materials, which can target applications such as energy or electronic devices .
    • Method : A methodology called CrystaLLM, based on the autoregressive large language modeling (LLM) of the Crystallographic Information File (CIF) format, is used . This model is trained on millions of CIF files and focuses on modeling crystal structures through text .
    • Results : CrystaLLM can produce plausible crystal structures for a wide range of inorganic compounds unseen in training, as demonstrated by ab initio simulations .
  • Generative Design of Crystal Materials

    • Field : Computational Materials Science
    • Application : A deep learning model called Physics Guided Crystal Generative Model (PGCGM) is proposed for efficient crystal material design with high structural diversity and symmetry .
    • Method : The model increases the generation validity by more than 700% compared to FTCP, one of the latest structure generators .
    • Results : Density Functional Theory (DFT) calculations are used to validate the generated structures . Of the 2000 materials generated, 1869 were successfully optimized and deposited into the Carolina Materials Database .
  • Synthesis of Isothiocyanates

    • Field : Organic Chemistry
    • Application : A new efficient method for the synthesis of isothiocyanates has been developed .
    • Method : The synthesis involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
    • Results : This reaction was carried out under the protection of nitrogen and mild condition .
  • Generative Design of Crystal Materials

    • Field : Computational Materials Science
    • Application : A deep learning model called Physics Guided Crystal Generative Model (PGCGM) is proposed for efficient crystal material design with high structural diversity and symmetry .
    • Method : The model increases the generation validity by more than 700% compared to FTCP, one of the latest structure generators .
    • Results : Density Functional Theory (DFT) calculations are used to validate the generated structures . Of the 2000 materials generated, 1869 were successfully optimized and deposited into the Carolina Materials Database .
  • Synthesis of Isothiocyanates

    • Field : Organic Chemistry
    • Application : A new efficient method for the synthesis of isothiocyanates has been developed .
    • Method : The synthesis involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
    • Results : This reaction was carried out under the protection of nitrogen and mild condition .

Safety And Hazards

The safety and hazards associated with “4-(3-Cyanophenyl)-1-butene” are not readily available. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for research on “4-(3-Cyanophenyl)-1-butene” and related compounds could involve further exploration of their synthesis, properties, and potential applications in various fields8.


Please note that this analysis is based on the limited information available and may not fully cover “4-(3-Cyanophenyl)-1-butene”. For a more comprehensive analysis, further research and expert consultation may be necessary.


properties

IUPAC Name

3-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMCXRCDBAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641136
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-1-butene

CAS RN

161637-21-4
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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